(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core with pyridine substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of Pyridine Substituents: The pyridine groups are introduced through a condensation reaction involving pyridine-3-carbaldehyde and the thiazolidinone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Selection of appropriate catalysts and solvents to enhance reaction efficiency and reduce costs.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anticancer Activity: Research indicates potential anticancer properties, possibly through the inhibition of specific enzymes or pathways involved in cell proliferation.
Medicine
Drug Development: The compound’s biological activities make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. Specific pathways involved could include:
Inhibition of DNA Synthesis: By interacting with enzymes involved in DNA replication.
Induction of Apoptosis: Through the activation of apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridine Derivatives: Widely studied for their biological activities.
Uniqueness
(Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of a thiazolidinone core with pyridine substituents, which imparts distinct chemical and biological properties not commonly found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5Z)-3-(pyridin-3-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c19-14-13(7-11-3-1-5-16-8-11)21-15(20)18(14)10-12-4-2-6-17-9-12/h1-9H,10H2/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGASQPOOZNYFW-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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